Cas no 330189-01-0 (4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide)

4-Fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide is a sulfonamide-based compound featuring a fluorinated benzamide moiety linked to a methoxypyrimidine scaffold. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or lead compound in drug discovery. The presence of the sulfamoyl group enhances binding affinity to biological targets, while the fluorine substitution improves metabolic stability and bioavailability. The methoxypyrimidine component may contribute to selective interactions with enzymes or receptors, making it valuable for research in kinase inhibition or antimicrobial applications. Its well-defined synthetic route and high purity make it suitable for exploratory studies in pharmaceutical development.
4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide structure
330189-01-0 structure
商品名:4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide
CAS番号:330189-01-0
MF:C18H15FN4O4S
メガワット:402.399505853653
CID:5915183
PubChem ID:4417994

4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide
    • 4-fluoro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
    • 4-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
    • MLS001167684
    • CHEMBL1420388
    • AKOS005276815
    • 4-FLUORO-N-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}BENZAMIDE
    • SMR000805718
    • HMS2979P20
    • F0247-0034
    • 330189-01-0
    • Oprea1_825009
    • インチ: 1S/C18H15FN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)15-8-6-14(7-9-15)22-18(24)12-2-4-13(19)5-3-12/h2-11H,1H3,(H,22,24)(H,20,21,23)
    • InChIKey: ICXWECNRSDTVRQ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)NC(C1C=CC(=CC=1)F)=O)(NC1C=C(N=CN=1)OC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 402.07980431g/mol
  • どういたいしつりょう: 402.07980431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 614
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 119Ų

4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0247-0034-3mg
4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
330189-01-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0247-0034-1mg
4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
330189-01-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0247-0034-2mg
4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
330189-01-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0247-0034-4mg
4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
330189-01-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0247-0034-5mg
4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
330189-01-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0247-0034-20μmol
4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
330189-01-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0247-0034-2μmol
4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
330189-01-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0247-0034-5μmol
4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
330189-01-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0247-0034-10mg
4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
330189-01-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0247-0034-15mg
4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
330189-01-0 90%+
15mg
$89.0 2023-05-17

4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide 関連文献

4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamideに関する追加情報

4-Fluoro-N-{4-(6-Methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide (CAS No 330189-01-0): A Comprehensive Overview

The compound 4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide, identified by the CAS registry number CAS No 330189-01-0, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a benzamide backbone, with a fluorine substituent at the para position of the benzene ring. The sulfamoyl group attached to the nitrogen atom introduces additional complexity, as it is further substituted by a pyrimidine ring bearing a methoxy group. This intricate architecture contributes to the compound's ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Recent studies have highlighted the potential of 4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide as a lead compound in drug discovery efforts targeting diseases such as cancer and inflammatory disorders. Researchers have demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in cellular signaling pathways, such as kinases and proteases. Its ability to modulate these pathways makes it a promising candidate for therapeutic intervention.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The construction of the pyrimidine ring and its subsequent functionalization are critical steps that require precise control over reaction conditions to ensure high yields and purity. The incorporation of the methoxy group further enhances the compound's solubility and bioavailability, which are essential properties for drug candidates.

In terms of pharmacokinetics, preliminary studies suggest that CAS No 330189-01-0 has favorable absorption and distribution profiles, making it suitable for oral administration. However, further research is needed to fully characterize its metabolic pathways and determine its potential for bioaccumulation or toxicity. These studies are currently underway in several academic and industrial laboratories worldwide.

The application of computational chemistry tools has also played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have revealed that the compound can bind effectively to target proteins, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have shed light on the electronic properties of the molecule, which are crucial for predicting its reactivity and stability under physiological conditions.

In conclusion, 4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide (CAS No 330189-01-0) represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool in drug discovery efforts. As research continues to unfold, this compound has the potential to contribute significantly to the development of novel therapeutic agents for treating various diseases.

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